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GGOH Biosynthesis Pathway

The following diagram illustrates the primary metabolic pathway engineered in S. cerevisiae for GGOH

production. It highlights the key genes and the competition for the central precursor, FPP.
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Diagram Title: GGOH Biosynthesis and Competing Pathways in Engineered Yeast
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Troubleshooting FAQ

Here are answers to common experimental challenges in GGOH production.

Problem

Possible Cause

Suggested Solution

Low GGOH Titer

High Squalene
Accumulation

Low GGPP
Precursor Pool

Unbalanced
Metabolic Flux

Low Overall Yield
in Bioreactor

Inefficient FPP-to-GGPP
conversion; low precursor

supply.

Metabolic flux diverted by
ERG9 enzyme.

Endogenous GGPPS
(BTS1) has low activity.

Uncoordinated
expression of pathway
enzymes.

Suboptimal fermentation
conditions.

Express a BTS1-ERG20 fusion gene to channel
FPP to GGPP [1]. Overexpress a truncated HMG1
(tHMG1) to enhance the mevalonate pathway [2] [3].

Coexpress BTS1-ERG20 and BTS1-DPP1 fusion
genes with HMGL1 to redirect flux from squalene to
GGOH [1].

Introduce a heterologous GGPPS (e.g., from
Sulfolobus acidocaldarius) that can synthesize
GGPP directly from IPP/DMAPP, bypassing FPP
competition [2].

Use combinatorial design: fine-tune promoters for
genes tHMG1, BTS1-ERG20, and GGPPSsa to
balance expression [2].

Use a carbon restriction strategy and fed-batch
fermentation with gradual feeding of a mixed carbon
source (e.g., glucose and ethanol) [2] [1].

Key Engineering Strategies & Performance Data

The table below summarizes core engineering strategies and their reported effectiveness.
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Strategy Category

Specific Action

Key Genes /
Components
Involved

Reported Effect | Titer

Enzyme Fusion &
Channeling

Enzyme Fusion &
Channeling

Combinatorial
Pathway
Engineering

Combinatorial
Pathway
Engineering

Precursor Supply
Enhancement

Create fusion proteins
for sequential
enzymes.

Combine fusion gene
expression with rate-
limiting enzyme.

Fine-tune two pathway
branches with varied
promoters.

Optimize fermentation
medium and apply
carbon restriction.

Overexpress the
catalytic domain of
rate-limiting HMG-R.

BTS1-ERG20 [1],
BTS1-DPP1[1]

BTS1-ERG20, BTS1-
DPP1, HMGL [1]

tHMG1, BTS1-
ERG20, heterologous
GGPPSsa [2]

Optimized strain from
combinatorial design

[2]

tHMG1 or HMG2K6R
mutant [3]

Redirects flux to GGOH;
228.8 mglL in test tube [1].

3.31 g/L in a 10-L fermenter
[1].

Generated a library of strains
with yields from 18.45 mg/L
to 161.82 mglL in flasks [2].

Further increased to 437.52
mgl/L in flasks, reaching
1315.44 mgl/L in a 5-L
fermenter [2].

Increases carbon flux
through the mevalonate
pathway [3].

Detailed Experimental Protocol

This section outlines a general workflow for constructing a high-yield GGOH yeast strain, based on the

combinatorial design strategy [2].

Vector Construction and Strain Engineering
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Diagram Title: Strain Construction Workflow

¢ Pathway Modules: Assemble three key genetic modules [2]:
o Module 1 (Precursor Boost): A truncated, constitutively active version of HMG-CoA
reductase (tHMG1).
o Module 2 (Endogenous Branch): A BTS1-ERG20 fusion gene to enhance the conversion of
FPP to GGPP.
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o Module 3 (Heterologous Branch): A heterologous geranylgeranyl diphosphate synthase
(GGPPSsa) that can synthesize GGPP directly from IPP/DMAPP.

¢ Promoter Fine-Tuning: For each of the three genes above, test a set of promoters with different
strengths (e.g., 11 promoters) to create a combinatorial library. This allows for balancing the
expression of each module [2].

e Genomic Integration: Use a d-integration strategy to stably integrate the assembled expression
cassettes into the yeast genome. This approach can lead to varying copy numbers and integration
loci, further increasing the diversity of the strain library [2].

Screening and Fermentation

e Primary Screening: Cultivate dozens of transformants in shake flasks for about 72 hours. Measure
GGOH production (e.g., via GC-MS) to identify the highest-producing strain [2].
¢ Process Optimization: Scale up the best-performing strain in a bioreactor.
o Use fed-batch fermentation to maintain optimal growth conditions and avoid glucose
repression.
o Implement a carbon restriction strategy, gradually feeding a mixed solution of glucose and
ethanol to efficiently drive production [2] [1].

Key Technical Notes

e Fusion Proteins are Critical: The use of BTS1-ERG20 and BTS1-DPP1 fusion genes is a well-
established strategy to metabolically channel intermediates and prevent competition from native
pathways, significantly boosting yield [1].

e Combinatorial Approach is Powerful: Simply overexpressing genes is often insufficient. Fine-tuning
the expression of multiple pathway branches simultaneously using promoter libraries is an effective
method to overcome flux imbalances [2].

e Scale-Up Requires Optimization: High titers in shake flasks must be followed by optimized fed-
batch fermentation processes to achieve high yields at an industrially relevant scale [2] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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